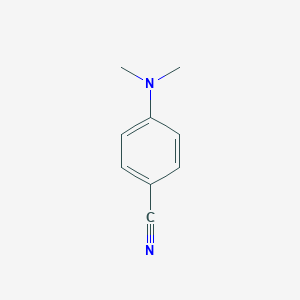

4-(Dimethylamino)benzonitrile

Descripción general

Descripción

4-(Dimethylamino)benzonitrile (DMABN), a prototypical "push-pull" molecule, consists of an electron-donating dimethylamino group (-N(CH₃)₂) at the para position of a benzene ring and an electron-withdrawing cyano (-CN) group. Its structural simplicity belies complex excited-state dynamics, making it a benchmark for studying intramolecular charge transfer (ICT) and dual fluorescence . Upon photoexcitation, DMABN exhibits two emission bands: a high-energy band from the locally excited (LE) state and a red-shifted band attributed to the ICT state. The ICT mechanism has been debated for decades, with proposed models including twisted ICT (TICT), rehybridized ICT (RICT), and planar ICT (PICT) . Recent ultrafast spectroscopy and computational studies have clarified that solvent reorganization and conical intersections between electronic states govern its photophysics . DMABN’s dual fluorescence and solvent-dependent behavior are critical for applications in optoelectronics and molecular sensing .

Métodos De Preparación

Nucleophilic Aromatic Substitution of 4-Chlorobenzonitrile

Reaction Mechanism and Conditions

The direct displacement of chlorine in 4-chlorobenzonitrile with dimethylamine represents a straightforward route to 4-(dimethylamino)benzonitrile. This method leverages the electrophilic nature of the aromatic ring activated by the nitrile group, facilitating nucleophilic attack by dimethylamine.

Critical parameters :

-

Base selection : Sodium hydride (NaH) in dimethylformamide (DMF) effectively deprotonates dimethylamine, enhancing its nucleophilicity .

-

Temperature : Reactions conducted at 150°C for 1 hour optimize substitution efficiency while minimizing side reactions .

-

Stoichiometry : A molar ratio of 1:1.05 (4-chlorobenzonitrile to NaH) ensures complete conversion .

Representative procedure :

-

Combine 4-chlorobenzonitrile (1 equiv), dimethylamine hydrochloride (1.1 equiv), and NaH (1.05 equiv) in anhydrous DMF.

-

Heat at 150°C under nitrogen for 1 hour.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization (methanol).

Two-Step Synthesis via 4-Nitrobenzonitrile

Nitro Group Reduction

Catalytic hydrogenation of 4-nitrobenzonitrile using palladium on carbon (Pd/C) under 3 atm H₂ at 25°C quantitatively yields 4-aminobenzonitrile .

Key considerations :

-

Catalyst loading : 5% Pd/C achieves complete reduction within 2 hours.

-

Selectivity : No over-reduction of the nitrile group is observed .

Eschweiler-Clarke Methylation

The 4-aminobenzonitrile intermediate undergoes exhaustive methylation using formaldehyde and formic acid:

2 + 3\ \text{H}2\text{O}

Optimized conditions :

-

Reflux at 100°C for 8 hours.

-

Molar ratio (amine:HCHO:HCOOH) = 1:4:4.

Yield : 70–75% overall (two steps) .

While not explicitly detailed in the cited sources, Ullmann-type couplings using copper(I) iodide or Buchwald-Hartwig aminations with palladium catalysts represent emerging alternatives. These methods enable the introduction of dimethylamino groups onto pre-functionalized aryl halides but require specialized ligands (e.g., 1,10-phenanthroline) and elevated temperatures (120–160°C) .

Hypothetical protocol :

-

React 4-bromobenzonitrile with dimethylamine in the presence of CuI (10 mol%), K₃PO₄, and DMSO at 140°C.

-

Isolate product via column chromatography.

Projected yield : 60–70% (based on analogous aryl aminations) .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | Single-step, high atom economy | Requires anhydrous conditions | 85% | Industrial |

| Reduction-methylation | Uses inexpensive nitro precursors | Multi-step, moderate yield | 75% | Laboratory |

| Metal-catalyzed coupling | Tolerance for diverse substituents | High catalyst costs | 65%* | Niche |

*Theoretical estimate based on analogous reactions.

Análisis De Reacciones Químicas

Types of Reactions

4-(Dimethylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group or the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride or other strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Photophysical Studies

Intramolecular Charge Transfer (ICT)

DMABN is renowned for its ability to undergo intramolecular charge transfer, making it a valuable model compound for studying excited-state dynamics. Research has demonstrated that DMABN exhibits dual fluorescence in polar solvents, attributed to its ICT properties. This dual emission behavior is critical for understanding the mechanisms of fluorescence and energy transfer in complex systems .

Fluorescence Spectroscopy

The fluorescence characteristics of DMABN have been extensively studied. For instance, in crystalline form, DMABN shows a single emission band associated with a locally excited state. However, in solution, particularly in polar environments, it can exhibit multiple emission bands due to ICT processes . This property is exploited in various applications, including sensor development and biological imaging.

Material Science Applications

Polymer Chemistry

DMABN serves as a fluorescent probe in polymer matrices, enhancing the optical properties of materials. Its incorporation into polymers can lead to improved photostability and fluorescence efficiency, which is beneficial for applications in optoelectronic devices and light-emitting diodes .

Dye Sensitization

In dye-sensitized solar cells (DSSCs), DMABN is used as a sensitizer due to its strong absorption in the visible range and efficient charge transfer capabilities. The compound's ability to facilitate electron transfer makes it suitable for enhancing the efficiency of photovoltaic devices .

Biological Applications

Biological Imaging

DMABN's fluorescence properties are harnessed in biological imaging techniques. Its ability to emit distinct fluorescence signals allows researchers to track cellular processes and visualize biological structures under fluorescent microscopy. This application is particularly useful in studying dynamic cellular events and interactions .

Drug Delivery Systems

Recent studies have explored the use of DMABN in drug delivery systems where its fluorescent properties can be utilized for tracking drug release and distribution within biological systems. The compound's ICT characteristics can also be leveraged to design responsive drug delivery vehicles that release therapeutic agents upon specific stimuli .

Mecanismo De Acción

The mechanism of action of 4-(Dimethylamino)benzonitrile involves intramolecular charge transfer from the dimethylamino group to the cyanophenyl moiety upon photo-excitation. This process leads to the appearance of dual fluorescence, with distinct emission bands corresponding to different excited states. The molecular targets and pathways involved in this mechanism are primarily related to the electronic structure of the compound and its interactions with light.

Comparación Con Compuestos Similares

Structural Analogues with Modified Substituents

A. 4-Aminobenzonitrile (ABN)

- Structure: Lacks methyl groups on the amino substituent (-NH₂ instead of -N(CH₃)₂).

- Ab initio calculations reveal a pyramidal LE state, contrasting with DMABN’s planar LE configuration. ICT in ABN is suppressed due to weaker electron-donating capacity of -NH₂ and reduced steric effects .

- Key Difference : Absence of methyl groups eliminates torsional relaxation pathways, preventing ICT state formation .

B. 3-(Dimethylamino)benzonitrile

- Structure: Dimethylamino group at the meta position.

- Photophysics: The meta substitution disrupts conjugation between donor and acceptor groups, reducing ICT efficiency. UV-Vis studies show weaker solvatochromism compared to DMABN .

- Application : Used in halogen-bonding studies; meta-substitution enhances dipole-dipole interactions with haloforms (e.g., CHI₃) compared to DMABN .

C. 4-(Diisopropylamino)benzonitrile (DIABN)

- Structure: Bulkier diisopropylamino group (-N(iPr)₂) replaces -N(CH₃)₂.

- Solid-State Behavior : Crystalline DIABN shows temperature-dependent fluorescence. Below 60 K, ICT is absent, unlike DMABN crystals, where ICT is inherently suppressed due to rigid lattice constraints .

- Key Insight : Steric hindrance from -N(iPr)₂ destabilizes twisted ICT conformers, favoring LE emission .

Derivatives with Extended π-Systems

A. (Z)-4-(1-Cyano-2-(4-(dimethylamino)phenyl)vinyl)benzonitrile (CN-DPVB)

- Structure: DMABN core extended with a vinyl-cyano group.

- Properties: Exhibits dual stimuli-responsive bending in crystalline form under HCl vapor.

- Mechanism : Elasticity arises from weak intermolecular interactions, contrasting with DMABN’s rigid crystals .

B. (E)-4-(1-Cyano-2-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)vinyl)benzonitrile (SS5)

- Structure : Incorporates a fluorenyl group for enhanced conjugation.

- Application: Nonlinear optical (NLO) materials with higher thermal stability than DMABN due to extended π-delocalization .

Bioactive Analogues

A. Citalopram Derivatives (e.g., Compounds 22, S-22, R-22)

- Structure : DMABN moiety fused with fluorophenyl and hydroxybutyl groups.

- Synthesis : Enantiomeric resolution via tartaric acid derivatives yields S- and R-forms with distinct pharmacokinetics .

- Key Difference : Bulky substituents hinder ICT, as evidenced by single-exponential fluorescence decay in R-22/S-22 vs. DMABN’s dual decay .

B. Extended Chalcones (e.g., Compound 13)

- Structure: DMABN-derived chalcones with penta-dienone backbones.

- Bioactivity : Demonstrated anti-Alzheimer’s activity in Drosophila models, leveraging ICT for cellular uptake .

Data Tables

Table 1: Photophysical Properties of DMABN and Analogues

Table 2: Substituent Effects on ICT Dynamics

| Substituent Change | Impact on ICT | Example Compound |

|---|---|---|

| -N(CH₃)₂ → -NH₂ | ICT suppressed | ABN |

| para → meta | Reduced conjugation | 3-(Dimethylamino)benzonitrile |

| -N(CH₃)₂ → -N(iPr)₂ | Steric blocking of twist | DIABN |

| Addition of fluorenyl | Enhanced NLO properties | SS5 |

Actividad Biológica

4-(Dimethylamino)benzonitrile (DMABN) is an organic compound notable for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a dimethylamino group and a nitrile functional group, allows for significant interactions with biological systems. This article explores the biological activity of DMABN, presenting findings from various studies, case analyses, and data tables that summarize its effects and mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2, with a molecular weight of 150.19 g/mol. The compound features a benzene ring substituted with a dimethylamino group and a nitrile group, which contributes to its reactivity and interaction with biological targets.

The biological activity of DMABN is primarily attributed to its ability to participate in hydrogen bonding and electrostatic interactions due to the presence of the dimethylamino group. The nitrile group acts as an electrophile, enabling DMABN to engage in various biochemical pathways, potentially modulating enzyme activities and receptor functions .

Anticancer Activity

Several studies have reported the anticancer properties of DMABN. A notable investigation demonstrated that DMABN exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

DMABN has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Data Summary

Case Study 1: Anticancer Effects

In a study published in Journal of Medicinal Chemistry, DMABN was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values determined at various concentrations. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to control groups .

Case Study 2: Antimicrobial Activity

A comprehensive analysis conducted on the antimicrobial properties of DMABN revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, showing promising results that support further development as an antimicrobial agent .

Q & A

Q. Basic: What are the recommended synthetic routes and purification methods for DMABN and its derivatives?

DMABN derivatives, such as 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile (Compound 22), are synthesized via phthalide intermediates. A typical protocol involves:

- Stepwise alkylation using 5-cyanophthalide under Grignard conditions (e.g., reaction with 4-fluorophenylmagnesium bromide) followed by quenching with dimethylamine .

- Chromatographic purification (e.g., silica gel chromatography) to isolate products, yielding ~79% purity. Enantiomers are resolved via diastereomeric salt formation using tartaric acid derivatives (e.g., (+)-di-p-toluoyl-D-tartaric acid) .

Q. Basic: How is structural characterization of DMABN derivatives performed?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions and stereochemistry. For example, hydroxyl and cyanomethyl groups in Compound 22 show distinct shifts at δ 4.8–5.2 ppm and δ 118–120 ppm, respectively .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulas (e.g., CHFNO for oxalate salts) .

Q. Advanced: How can enantiomers of DMABN derivatives be resolved for chiral studies?

- Diastereomeric salt formation : Treat racemic mixtures with enantiopure tartaric acid derivatives (e.g., (+)-di-p-toluoyl-D-tartaric acid) to precipitate diastereomers. This method achieves ~14–15% yield for pure enantiomers .

- Chiral HPLC : Complementary to salt formation, using chiral stationary phases (e.g., amylose-based columns) for analytical separation.

Q. Advanced: What experimental and computational methods elucidate the intramolecular charge transfer (ICT) mechanisms in DMABN?

The ICT process involves competing models:

- Twisted ICT (TICT) : Supported by femtosecond transient IR spectroscopy and CASSCF calculations, showing a planar locally excited (LE) state transitioning to a twisted CT state .

- Pseudo-Jahn–Teller ICT (PICT) : Ruled out for DMABN due to lack of symmetry-breaking reorganization .

- Hybrid approaches : Combine time-resolved spectroscopy (e.g., fs-TA) with DFT/MRCI calculations to map potential energy surfaces .

Q. Advanced: How do solvent polarity and temperature affect DMABN’s excited-state dynamics?

- Solvent effects : In polar solvents (e.g., acetonitrile), dual fluorescence (LE and CT bands) is observed. Use Kamlet–Taft parameters to correlate emission energy with solvent polarity .

- Temperature-dependent kinetics : Arrhenius analysis reveals activation energies (e.g., at 75°C vs. at -45°C) for CT state formation .

Q. Advanced: What computational strategies predict DMABN’s excitation energies and excited-state geometries?

- Ab initio methods : CASSCF optimizations with active spaces (e.g., 12 electrons in 9 orbitals) to model LE and CT states .

- TD-DFT with tuned functionals : OT-LRC-ωPBEh for accurate charge-transfer excitation energies .

Q. Advanced: How are halogen-bonding interactions between DMABN and haloforms studied?

- UV-Vis titration : Benesi–Hildebrand analysis to determine binding constants () for complexes with CHI or CHBr .

- NMR chemical shift analysis : Monitor proton shifts in haloforms (e.g., CHI) upon DMABN addition to infer H-bonding vs. X-bonding .

Q. Advanced: What are the photodegradation pathways of DMABN under UV irradiation?

- Mechanism : Photooxidation generates radical cations (DMABN), which undergo H-atom shifts and demethylation to yield 4-(methylamino)benzonitrile (MABN) .

- Analytical tracking : Use laser flash photolysis with transient absorption spectroscopy to monitor decay kinetics .

Q. Advanced: How to reconcile contradictory models for DMABN’s ICT mechanism?

- Multi-method validation : Combine ultrafast spectroscopy (fs-TA, transient IR) with quantum chemical calculations to distinguish TICT from RICT/PICT .

- Critical solvent studies : Compare gas-phase (no solvent effects) vs. solution-phase data to isolate intrinsic molecular dynamics .

Q. Advanced: How are DMABN analogs designed for structure-activity relationship (SAR) studies?

Propiedades

IUPAC Name |

4-(dimethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMNQRQQBJIMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073255 | |

| Record name | Benzonitrile, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Cyano-N,N-dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 4-Cyano-N,N-dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1197-19-9 | |

| Record name | 4-(Dimethylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)benzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANO-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8391XON0MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.